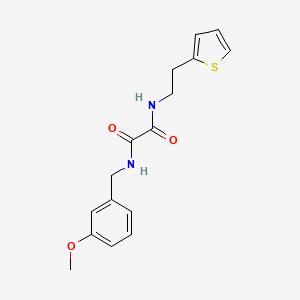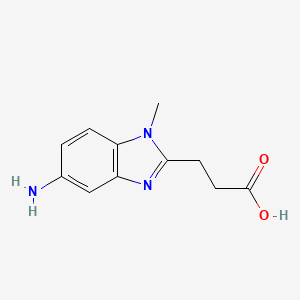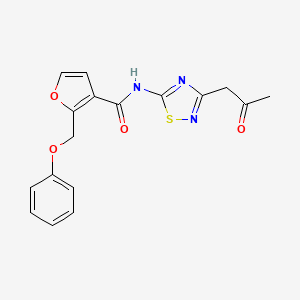
N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide, also known as MTOE, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
A study by Sobolčiak et al. (2013) synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation. This feature was utilized to condense and release double-strand DNA, demonstrating potential applications in gene delivery and antimicrobial activity (Sobolčiak et al., 2013).
Neuroprotective Drug Development
Research by Iwamoto and Kita (2006) focused on YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showing that it preferentially inhibited NCX3 and protected against hypoxia/reoxygenation-induced neuronal cell damage. This suggests potential therapeutic applications for neuroprotection (Iwamoto & Kita, 2006).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
A study by Martínez-Martínez et al. (1998) described the synthesis and structural investigation of various oxamide derivatives, highlighting the stabilization of these compounds by intramolecular three-center hydrogen bonding. This structural insight could inform the design of novel oxalamides with specific properties (Martínez-Martínez et al., 1998).
Fluorescence Chemosensors
Liu et al. (2022) developed two chemosensors based on 5-(thiophene-2-yl)oxazole derivatives for the selective detection of Ga3+. These sensors exhibited a fluorescence turn-on response upon binding Ga3+, demonstrating applications in metal ion sensing (Liu et al., 2022).
Propiedades
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-(2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-13-5-2-4-12(10-13)11-18-16(20)15(19)17-8-7-14-6-3-9-22-14/h2-6,9-10H,7-8,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUFUJRNWZQMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)
![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)
![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)



